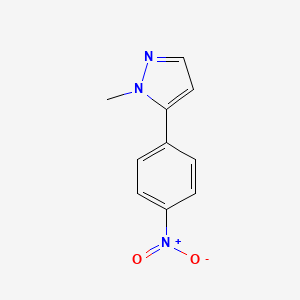

1-methyl-5-(4-nitrophenyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the first position and a 4-nitrophenyl group at the fifth position

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the desired pyrazole ring. The reaction typically proceeds as follows:

Step 1: Formation of hydrazone intermediate by reacting 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one.

Step 2: Cyclization of the hydrazone intermediate under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反応の分析

Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Electrophilic Aromatic Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Reduction of Nitro Group: 1-Methyl-5-(4-aminophenyl)-1H-pyrazole.

Substitution Reactions: Various substituted pyrazole derivatives depending on the substituent introduced.

科学的研究の応用

Pharmaceutical Applications

The compound has garnered attention for its role as a precursor in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases and cancer. Its unique structural properties allow for various modifications that can enhance therapeutic efficacy.

Case Studies in Drug Development

- Anti-Cancer Activity : Recent studies have shown that derivatives of pyrazole compounds exhibit substantial cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated IC50 values of 0.28 µM against A549 cells, indicating potent anti-cancer activity (Zheng et al.) .

- Anti-Inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects, making them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) (Ragavan et al.) .

Agricultural Chemistry

In the realm of agrochemicals, 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is utilized in formulating pesticides and herbicides. Its effectiveness in targeting specific pests contributes to sustainable agricultural practices.

Case Studies in Agrochemical Development

- Pesticide Efficacy : Research indicates that pyrazole compounds can effectively control pest populations while minimizing environmental impact. This application is vital for developing eco-friendly agricultural solutions .

Analytical Chemistry

The compound is employed in analytical techniques such as chromatography and spectroscopy to detect nitroaromatic compounds in environmental samples. This capability aids in pollution monitoring and environmental protection efforts.

Analytical Applications

- Environmental Monitoring : The use of pyrazole derivatives in analytical chemistry facilitates the quantification of pollutants, thus contributing to environmental health assessments .

Material Science

The properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific thermal and mechanical characteristics.

Material Properties

- Thermal Stability : Pyrazole-based materials exhibit desirable thermal stability, making them suitable for high-performance applications in material science .

Data Tables

| Application Area | Specific Use Case | Example Findings |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents | IC50 = 0.28 µM against A549 cells |

| Agricultural Chemistry | Pesticide formulation | Effective pest control |

| Analytical Chemistry | Pollution monitoring | Detection of nitroaromatic compounds |

| Material Science | Development of advanced polymers | Enhanced thermal stability |

作用機序

The mechanism of action of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation.

類似化合物との比較

1-Methyl-5-(4-nitrophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

1-Methyl-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position.

1-Methyl-5-(4-aminophenyl)-1H-pyrazole: Reduction product of this compound.

1-Methyl-5-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chlorine substituent instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-Methyl-5-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This structure includes a methyl group and a nitrophenyl moiety, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory effects. A study demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are vital in the inflammatory process. The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | COX-2 Inhibition |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 0.07 | EGFR Inhibition |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated that derivatives of pyrazoles can inhibit the growth of pathogens such as E. coli and S. aureus. The presence of the nitro group in the structure enhances its antibacterial efficacy by increasing membrane permeability and disrupting cellular functions .

Table 2: Antimicrobial Activity Against Common Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Compound Tested |

|---|---|---|

| E. coli | TBD | This compound |

| S. aureus | TBD | This compound |

| Pseudomonas aeruginosa | TBD | Various Pyrazole Derivatives |

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Table 3: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis Induction |

| Novel Pyrazole Derivative | H460 | TBD | Cell Cycle Arrest |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group enhances lipophilicity, facilitating better interaction with cellular membranes and proteins. This compound may act as a reversible inhibitor for certain enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

- Case Study 1 : A study involving patients with chronic inflammation demonstrated significant improvement in symptoms following treatment with pyrazole-based compounds, highlighting their potential as anti-inflammatory agents.

- Case Study 2 : In a preclinical model for cancer therapy, pyrazole derivatives exhibited substantial tumor reduction rates compared to standard chemotherapy agents, suggesting their viability as alternative treatments.

特性

IUPAC Name |

1-methyl-5-(4-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-10(6-7-11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDRFLGHCCWBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。